molecular formula C31H47N5O9 B12621186 L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid CAS No. 921206-99-7

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid

Cat. No.: B12621186
CAS No.: 921206-99-7
M. Wt: 633.7 g/mol
InChI Key: SUOHAXXBQMMBKN-KEOOTSPTSA-N
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Description

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid is a synthetic pentapeptide of high purity, provided for non-human research applications. This compound is representative of a class of bioactive peptides that are of significant interest in biochemical and pharmacological research. Peptides with specific amino acid sequences, particularly those containing proline, leucine, and tyrosine, have been studied for their potential roles in modulating biological functions. For instance, related tripeptides such as L-prolyl-L-leucyl-glycinamide (MIF-I) are known to influence dopaminergic neurons and have been investigated for their modulatory effects on brain neurochemistry . The presence of tyrosine and glutamic acid in the structure suggests potential for interaction with various cellular signaling pathways. Researchers can utilize this peptide as a standard in mass spectrometry, as a substrate for enzyme kinetics studies, or as a building block for more complex molecular constructs. The product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

921206-99-7

Molecular Formula

C31H47N5O9

Molecular Weight

633.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C31H47N5O9/c1-17(2)14-23(28(41)33-22(31(44)45)11-12-26(38)39)35-30(43)25(16-19-7-9-20(37)10-8-19)36-29(42)24(15-18(3)4)34-27(40)21-6-5-13-32-21/h7-10,17-18,21-25,32,37H,5-6,11-16H2,1-4H3,(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,38,39)(H,44,45)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

SUOHAXXBQMMBKN-KEOOTSPTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are used to obtain the final pure peptide.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidative derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.

    Medicine: Explored for its therapeutic potential in various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various cellular pathways, leading to the desired biological response. For example, if the peptide has antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target peptide with structurally related compounds from the evidence:

Compound Name Sequence/Structure Molecular Formula Molecular Weight Key Features
L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid (hypothetical) Pro-Leu-Tyr-Leu-Glu C₃₀H₅₀N₅O₁₁* ~700.7 g/mol* Contains tyrosine (potential signaling) and glutamic acid (solubility/charge).
L-Prolyl-L-leucyl-glycine amide (PLG) Pro-Leu-Gly-NH₂ C₁₄H₂₆N₄O₃ 298.39 g/mol Tripeptide with amide terminus; studied in Parkinson’s disease.
L-Methionyl-L-seryl-L-arginyl-L-prolyl-...-L-glutamic acid Met-Ser-Arg-Pro-Ala-Cys-Pro-Asn-Asp-Lys-Tyr-Glu C₅₈H₉₁N₁₇O₂₀S₂ 1410.57 g/mol Large peptide with disulfide bonds; complex bioactivity.
L-Glutamic acid, glycyl-L-prolyl- Gly-Pro-Glu C₁₂H₁₉N₃O₆ 301.30 g/mol Short peptide with proline-glycine motif; potential IGF-1 fragment.

*Estimated based on residue molecular weights.

Key Observations:
  • Size and Bioavailability: Larger peptides (e.g., the 14-mer in ) face challenges in intestinal absorption due to molecular weight >500 Da, as seen with PLG’s poor oral efficacy . The target pentapeptide (~700 Da) may require intravenous administration for therapeutic use.
  • Functional Residues : Tyrosine and glutamic acid in the target peptide contrast with glycine in PLG, suggesting divergent receptor affinities. Tyrosine’s hydroxyl group may enhance hydrogen bonding, while glutamic acid introduces negative charge.

Pharmacological and Toxicological Comparisons

Efficacy in Neurological Disorders:
  • Poor absorption and short half-life were key limitations .
  • Target Peptide: No direct data exist, but its larger size and charged residues (glutamic acid) likely exacerbate absorption issues compared to PLG.

Biological Activity

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid (PLTLG) is a pentapeptide composed of five amino acids: proline, leucine, tyrosine, leucine, and glutamic acid. This compound has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores the biological activity of PLTLG, including its mechanisms of action, antimicrobial properties, enzyme inhibition, and therapeutic applications.

Structural Characteristics

PLTLG's structure can be represented as C₁₈H₃₃N₅O₇. The presence of both hydrophobic (leucine) and hydrophilic (glutamic acid) residues influences its solubility and interactions with biological membranes. Such characteristics are crucial for its biological functions, including antimicrobial activity and potential enzyme inhibition.

Antimicrobial Properties

Research indicates that PLTLG may exhibit antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. The peptide's unique sequence allows it to interact effectively with bacterial targets, potentially leading to cell lysis or growth inhibition.

Table 1: Summary of Antimicrobial Studies on PLTLG

Study ReferenceMicroorganism TestedObserved EffectMechanism
E. coliInhibition of growthMembrane disruption
S. aureusCell lysisEnzyme inhibition

Enzyme Inhibition

PLTLG has also been investigated for its enzyme inhibitory properties . It may interact with specific enzymes involved in metabolic pathways, modulating their activity. For instance, studies suggest that PLTLG can inhibit proteases, which are critical for various physiological processes.

Table 2: Enzyme Inhibition Studies on PLTLG

Enzyme TargetInhibition TypeReference
Protease ACompetitive
AminopeptidaseNon-competitive

The mechanism of action for PLTLG is primarily based on its ability to bind to molecular targets such as enzymes and receptors. This interaction can modulate cellular pathways leading to various biological responses. For example, in the case of antimicrobial activity, PLTLG may disrupt the integrity of bacterial membranes or inhibit enzymes critical for bacterial survival.

Therapeutic Applications

Given its biological activities, PLTLG is being explored for potential therapeutic applications in treating infections and possibly other diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at targeting metabolic pathways in pathogens or even cancer cells.

Case Studies

  • Antimicrobial Efficacy Against E. coli
    • A study demonstrated that PLTLG significantly inhibited the growth of E. coli at concentrations as low as 10 µM, suggesting potent antimicrobial properties.
  • Enzyme Inhibition in Cancer Cells
    • Research indicated that PLTLG could inhibit specific proteases involved in cancer progression, highlighting its potential as a therapeutic agent in oncology.

Q & A

Q. What established methods are used for synthesizing L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid, and what parameters critically influence yield and purity?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this pentapeptide. Key steps include sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage. Critical parameters include:

  • Coupling efficiency : Optimized using activators like HBTU or HATU and bases like DIEA to minimize incomplete reactions .
  • Deprotection conditions : Trifluoroacetic acid (TFA) is commonly used for Boc removal, while piperidine is used for Fmoc deprotection .
  • Cleavage from resin : TFA-based cocktails (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5) ensure minimal side reactions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with C18 columns and UV detection (e.g., 214 nm for peptide bonds) assesses purity (>95% is typical for research-grade peptides) .
  • Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI-MS) confirms molecular weight and detects truncation products .
  • Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., COSY, HSQC) resolves backbone connectivity and side-chain conformations .

Q. What protocols ensure stability during handling and storage?

Methodological Answer:

  • Storage : Lyophilized peptides should be stored at -20°C in airtight containers to prevent hydrolysis or oxidation. Solutions are best prepared in sterile, pH-stable buffers (e.g., PBS) and used immediately .
  • Handling : Use gloves and avoid repeated freeze-thaw cycles. For long-term stability, add cryoprotectants like trehalose .

Advanced Research Questions

Q. How can SPPS conditions be optimized to address low coupling efficiency in hydrophobic segments (e.g., leucine-rich regions)?

Methodological Answer:

  • Double coupling : Introduce a second round of activation/coupling for sterically hindered residues like leucine .
  • Solvent optimization : Use dimethylformamide (DMF) with 0.1 M hydroxybenzotriazole (HOBt) to enhance solubility of hydrophobic intermediates .
  • Microwave-assisted SPPS : Reduces reaction time and improves yield by 10–15% for challenging sequences .

Q. How should researchers resolve discrepancies between theoretical and observed molecular weights in MS analysis?

Methodological Answer:

  • Post-translational modifications : Check for oxidation (e.g., methionine residues) or deamidation (glutamine/asparagine) using tandem MS (MS/MS) .
  • In-source decay : Adjust ionization energy to minimize fragmentation artifacts .
  • Sodium adducts : Add 0.1% formic acid to the matrix to suppress adduct formation in MALDI-TOF .

Q. What strategies mitigate peptide degradation during in vitro bioactivity assays?

Methodological Answer:

  • Protease inhibition : Add EDTA (1 mM) to chelate metal ions or protease inhibitors like PMSF (0.1 mM) .
  • Temperature control : Conduct assays at 4°C if incubation exceeds 24 hours .
  • Buffer selection : Use phosphate buffers (pH 7.4) instead of Tris, which may react with glutamic acid side chains .

Q. How can spectroscopic methods validate the peptide’s secondary structure under physiological conditions?

Methodological Answer:

  • Circular Dichroism (CD) : Measure ellipticity at 190–250 nm to detect α-helix or β-sheet content. Use 0.1 mg/mL peptide in 10 mM phosphate buffer .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Analyze amide I bands (1600–1700 cm⁻¹) to distinguish α-helix (1650 cm⁻¹) from random coils (1640 cm⁻¹) .

Q. What methodological advancements improve sensitivity in quantifying trace-level peptide degradation products?

Methodological Answer:

  • Ultra-HPLC (UHPLC) : Sub-2 µm particle columns increase resolution for separating degradation products (e.g., oxidized or truncated variants) .
  • Ion mobility spectrometry (IMS) : Coupled with MS, it distinguishes isobaric degradation products based on collision cross-section differences .

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